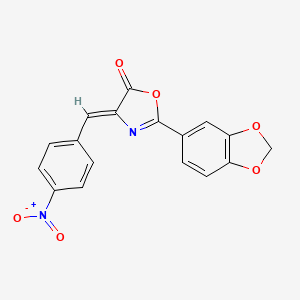
2-(1,3-benzodioxol-5-yl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The interest in compounds like "2-(1,3-benzodioxol-5-yl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one" stems from their complex molecular structure, which often exhibits significant biological activities. These activities include potential anticancer properties, as evidenced by the synthesis and evaluation of related compounds (Mahdavi et al., 2016).
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic precursors and incorporating various functional groups through reactions such as condensation, solvomercuration, and cyclization. For instance, the synthesis of solvomercuration adducts of 2-nitrobenzyl-, 2-nitro-4,5-(ethylenedioxy)benzyl-, and 4,5-dimethoxy-2-nitrobenzylcyclopropanes showcases complex synthetic routes that could be relevant to our compound of interest (Fedotov et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of such compounds is critical for understanding their reactivity and potential applications. X-ray diffraction and NMR spectroscopy are commonly used techniques for elucidating the structure. The detailed structural analysis helps in identifying the configuration and conformation of the molecules, which are crucial for their chemical properties and reactivity (Sparke et al., 2010).
Propriétés
IUPAC Name |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c20-17-13(7-10-1-4-12(5-2-10)19(21)22)18-16(25-17)11-3-6-14-15(8-11)24-9-23-14/h1-8H,9H2/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCGJUKZDKOSQB-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=N/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


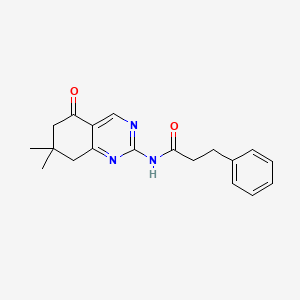
![4-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-triazen-1-yl]benzamide](/img/structure/B5606457.png)
![N-(3-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5606462.png)
![4-[(3-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5606463.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5606468.png)
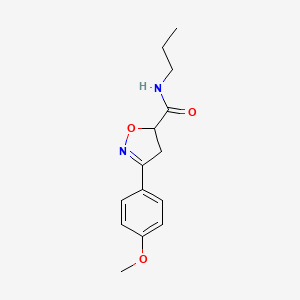
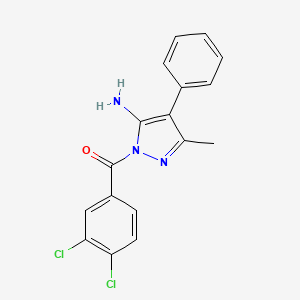
![3-(4-methyl-1-piperazinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5606500.png)
![6-[4-(trifluoromethyl)phenyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5606505.png)
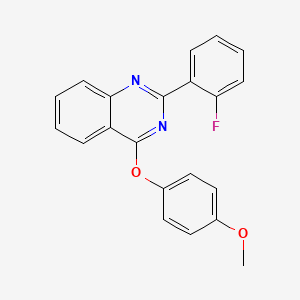
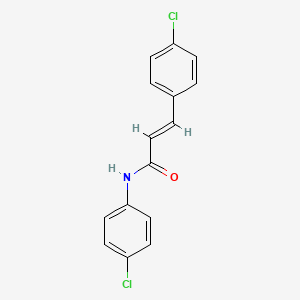
![6-methoxy-2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5606529.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-2,4-imidazolidinedione](/img/structure/B5606536.png)